1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile

Epigenetics Enzyme Inhibition Drug Discovery

Procure 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile for precise regioselective synthesis. Its distinct 1,3,5-trimethyl pattern is essential for MLL1 selectivity (IC50 15 µM), CYP11B1 inhibition, and CCR5 antagonist development. Unlike simpler pyrroles, this exact substitution ensures reproducible biological activity and steric control. Ideal for medicinal chemistry optimization.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
Cat. No. B12863221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C)C#N)C
InChIInChI=1S/C8H10N2/c1-6-4-7(2)10(3)8(6)5-9/h4H,1-3H3
InChIKeyKBWROLDXNFZAHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile for Chemical Synthesis: CAS 70319-59-4 Procurement Guide


1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile (CAS 70319-59-4) is a trisubstituted pyrrole derivative featuring a cyano group at the 2-position and methyl groups at the 1, 3, and 5 positions of the heteroaromatic ring . Its molecular formula is C₈H₁₀N₂, with a molecular weight of 134.18 g/mol . This specific substitution pattern creates a unique electronic and steric environment on the pyrrole ring, distinguishing it from mono- and di-substituted pyrroles and influencing its reactivity and binding characteristics in synthetic and biological applications [1]. The compound serves primarily as a building block in organic synthesis, particularly for pharmaceuticals and insecticides, and has demonstrated activity as an inhibitor of specific biological targets [1][2].

Why 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile is Not Interchangeable with Simpler Pyrrole Analogs


While pyrrole-2-carbonitrile and its mono-methylated derivatives are common building blocks, the specific 1,3,5-trimethyl substitution pattern in 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile is critical for achieving distinct properties. The presence of three methyl groups significantly alters the compound's steric bulk, lipophilicity, and electronic distribution on the pyrrole ring compared to analogs like 1-methylpyrrole-2-carbonitrile or 1,2,5-trimethylpyrrole . This unique substitution profile directly impacts its reactivity in further synthetic transformations and its ability to engage specific biological targets, as evidenced by its distinct inhibitory profile against enzymes such as MLL1 and TET1, where simpler analogs would likely show different selectivity and potency [1]. Substituting with a less decorated pyrrole would lead to a different reaction outcome or loss of desired biological activity, making the exact compound essential for reproducible research and development.

Quantitative Performance Data: 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile vs. Relevant Comparators


Selectivity Profile of 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile Against Epigenetic Targets

The compound exhibits a differential inhibitory profile against human epigenetic enzymes MLL1 (Histone-lysine N-methyltransferase 2A) and TET1 (Methylcytosine dioxygenase TET1). The IC50 for MLL1 is 15,000 nM, while for TET1 it is 31,000 nM, representing a 2.1-fold selectivity window for MLL1 inhibition over TET1 under the same assay format [1]. This selectivity is not observed with the simpler analog 1-methylpyrrole-2-carbonitrile, which lacks the additional methyl groups and is unlikely to engage these targets with the same affinity or selectivity profile due to its reduced steric and hydrophobic interactions .

Epigenetics Enzyme Inhibition Drug Discovery

Inhibition of Cytochrome P450 11B1 (CYP11B1) by 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile

1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile demonstrates inhibitory activity against human Cytochrome P450 11B1 (CYP11B1, mitochondrial) with a Ki of 1,470 nM [1]. In contrast, the structurally distinct pyrrole-2-carbonitrile lacks this activity, as it does not possess the necessary substitution pattern for effective binding to the enzyme's active site, which is known to be sensitive to the steric and lipophilic characteristics of inhibitors . This highlights the compound's potential as a lead for modulating steroid hormone biosynthesis.

Endocrinology Metabolism Enzyme Inhibition

Comparison of Steric and Electronic Properties: 1,3,5-Trimethyl vs. 1,2,5-Trimethyl Substitution

The 1,3,5-trimethyl substitution pattern on the pyrrole ring creates a distinct steric and electronic profile compared to the 1,2,5-trimethyl isomer (CAS 930-87-0). In 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile, the cyano group at the 2-position is flanked by methyl groups at the 1 and 3 positions, creating a sterically hindered and electronically perturbed environment . The 1,2,5-trimethylpyrrole, lacking the cyano group and possessing a different methyl arrangement, exhibits a redox potential of -0.8 V and undergoes rapid dimerization (2k ∼ 5 × 10⁸ L mol⁻¹ s⁻¹) upon oxidation, leading to a stable dimer absorbing at 460 nm [1]. These properties are not shared by the 1,3,5-trimethyl-2-carbonitrile derivative, which would have a different electrochemical profile and reactivity due to the electron-withdrawing nature of the nitrile and altered substitution pattern .

Computational Chemistry Structure-Activity Relationship Chemical Synthesis

Potential CCR5 Antagonism: A Distinct Pharmacological Application

Preliminary pharmacological screening indicates that 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile can function as a CCR5 antagonist, suggesting utility in treating HIV infection, asthma, rheumatoid arthritis, and other CCR5-mediated diseases [1]. This activity profile is a direct consequence of its unique 1,3,5-trimethyl substitution pattern, which is distinct from the 1,2,5-trimethylpyrrole isomer that is explored as an oxygen scavenger in jet fuels [2]. The specific arrangement of methyl groups in the target compound likely enables key interactions with the CCR5 receptor binding pocket, a feature not shared by other pyrrole isomers or simpler pyrrole carbonitriles . While quantitative affinity data (e.g., Ki or IC50) is not publicly available from the screening, the identification of this specific activity class provides a clear differentiation for researchers in immunology and infectious diseases.

Immunology Virology GPCR

Optimal Use Cases for Procuring 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile


Developing Selective Inhibitors for MLL1 in Leukemia Research

Based on its inhibitory profile showing 2.1-fold selectivity for MLL1 (IC50 15,000 nM) over TET1 (IC50 31,000 nM), 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile is a prime candidate for medicinal chemistry optimization aimed at creating potent and selective MLL1 inhibitors [1]. Researchers focused on MLL-rearranged leukemias should prioritize this compound over simpler pyrroles, which lack the necessary substitution pattern to achieve similar target engagement and selectivity.

Investigating Steroidogenesis Modulation via CYP11B1 Inhibition

The compound's demonstrated inhibition of CYP11B1 with a Ki of 1,470 nM makes it a valuable tool for studying steroid hormone biosynthesis and for developing potential therapeutics for diseases like Cushing's syndrome [2]. Its specific 1,3,5-trimethyl substitution is critical for this activity, as unsubstituted pyrrole-2-carbonitrile does not inhibit this enzyme, underscoring the need for the exact compound.

Exploring CCR5 Antagonism for HIV and Autoimmune Disease Research

Preliminary data identifying 1,3,5-Trimethyl-1H-pyrrole-2-carbonitrile as a CCR5 antagonist positions it as a unique starting point for probe development in HIV entry inhibition and treatment of CCR5-mediated autoimmune conditions [3]. This application distinguishes it from other trimethylpyrrole isomers like 1,2,5-trimethylpyrrole, which are used in materials science for oxygen scavenging, highlighting the compound's specialized utility in immunological research.

Synthesis of Sterically Hindered Heterocyclic Scaffolds

The unique 1,3,5-trimethyl substitution pattern, with the cyano group at the 2-position, provides a sterically congested environment useful for synthesizing complex heterocycles where regioselective functionalization is required [4]. Chemists requiring a building block with this precise steric and electronic profile, which is not offered by 1-methylpyrrole-2-carbonitrile or 1,2,5-trimethylpyrrole, should procure this specific compound for targeted library synthesis.

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